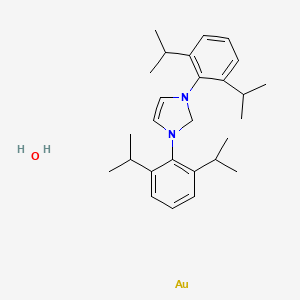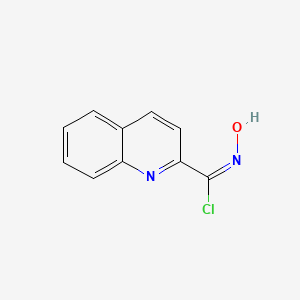
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold is a complex organometallic compound It is characterized by the presence of a gold atom coordinated to a hydroxy group and a bulky N-heterocyclic carbene (NHC) ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold typically involves the reaction of a gold precursor with an N-heterocyclic carbene ligand. One common method involves the use of gold chloride (AuCl) and the NHC ligand in the presence of a base such as potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment. The process would also need to address safety and environmental concerns associated with handling gold compounds and organic solvents.
Chemical Reactions Analysis
Types of Reactions
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) species.
Reduction: It can be reduced back to gold(I) or even elemental gold under certain conditions.
Substitution: The hydroxy group can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
Scientific Research Applications
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold has several scientific research applications:
Mechanism of Action
The mechanism by which (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold exerts its effects involves the coordination of the gold atom to various substrates. The N-heterocyclic carbene ligand stabilizes the gold center, allowing it to participate in catalytic cycles. The hydroxy group can also play a role in the reactivity of the compound by acting as a leaving group or participating in hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
(1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride): This compound is similar in structure but lacks the hydroxy group and gold atom.
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-2-imidazolidinylidene)difluoromethyl-silver: This compound contains a silver atom instead of gold and has different reactivity and applications.
Uniqueness
The uniqueness of (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold lies in its combination of a gold center with a bulky N-heterocyclic carbene ligand and a hydroxy group. This unique structure imparts specific reactivity and stability, making it valuable for various applications in catalysis and medicinal chemistry .
Properties
Molecular Formula |
C27H40AuN2O |
|---|---|
Molecular Weight |
605.6 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;hydrate |
InChI |
InChI=1S/C27H38N2.Au.H2O/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,17H2,1-8H3;;1H2 |
InChI Key |
GTRUABDPZILFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14097587.png)
![2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B14097592.png)


![2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097601.png)
![1-{2-[(4-methoxyphenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14097604.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14097616.png)
![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097617.png)

![5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097633.png)
![3-heptyl-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14097638.png)
![1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097644.png)
![(1'R,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B14097651.png)
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14097657.png)
